

Discovery and initial characterization of 5,6-Dihydro-5-fluorouracil

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Compound of Interest		
Compound Name:	5,6-Dihydro-5-fluorouracil	
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5,6-Dihydro-5-fluorouracil: A Comprehensive Technical Overview Discovery and Initial Characterization

Introduction

5,6-Dihydro-5-fluorouracil (5-DHFU) is the primary and rate-limiting catabolite of the widely used antineoplastic drug 5-fluorouracil (5-FU)[1][2]. First synthesized in 1957, 5-FU remains a cornerstone in the treatment of various solid tumors, including colorectal, breast, and gastric cancers[1][3]. The clinical efficacy and toxicity of 5-FU are intricately linked to its metabolic conversion. The enzyme dihydropyrimidine dehydrogenase (DPD) is responsible for converting 5-FU to 5-DHFU, a compound with significantly lower cytotoxicity[1][4]. This conversion is a critical step in the detoxification pathway of 5-FU, and variations in DPD activity can lead to severe toxicity in patients[1]. This technical guide provides a detailed overview of the discovery, synthesis, physicochemical properties, and biological characterization of **5,6-Dihydro-5-fluorouracil**.

Discovery as a Metabolite of 5-Fluorouracil

Following the discovery of 5-fluorouracil, subsequent metabolic studies revealed that a significant portion of the administered drug is rapidly catabolized in the body[5]. Early investigations into the metabolic fate of 5-FU identified **5,6-Dihydro-5-fluorouracil** as the



major product of its breakdown[5][6]. This catabolic process is primarily carried out in the liver by the enzyme dihydropyrimidine dehydrogenase (DPD)[5][6]. The initial identification of 5-DHFU was crucial in understanding the pharmacokinetics of 5-FU and the mechanisms underlying its therapeutic index and toxicity profile. It was established that over 80% of an administered dose of 5-FU is converted to 5-DHFU[6].

Physicochemical Properties

A summary of the key physicochemical properties of **5,6-Dihydro-5-fluorouracil** is presented in the table below.

Property	Value	Reference
Molecular Formula	C4H5FN2O2	[7]
Molecular Weight	132.09 g/mol	[8]
CAS Number	696-06-0	[7]
Melting Point	228-230 °C	[9]
Solubility	DMF: 60 mg/ml, DMSO: 53 mg/ml, Ethanol: 0.8 mg/ml, PBS (pH 7.2): 8 mg/ml	[7]
рКа	Data not available in the search results	
LogP	Data not available in the search results	

Synthesis of 5,6-Dihydro-5-fluorouracil

The synthesis of **5,6-Dihydro-5-fluorouracil** has been approached through several methods, including direct hydrogenation of 5-fluorouracil and more complex chemical syntheses involving protecting groups.

Hydrogenation of 5-Fluorouracil



A straightforward approach to synthesizing 5-DHFU is the hydrogenation of the C5-C6 double bond of 5-FU.

Experimental Protocol:

- Materials: 5-Fluorouracil, Methanol, 10% Palladium on carbon (Pd/C), Hydrogen gas, Celite.
- Procedure:
 - Dissolve 5-Fluorouracil (790 mg, 6.1 mmol) in methanol (100 mL) with vigorous stirring for 1 hour.
 - Add 10 wt % Pd/C (646 mg, 0.61 mmol) to the solution.
 - Stir the mixture under a hydrogen atmosphere at room temperature for 36 hours.
 - Dilute the reaction mixture with methanol and filter through Celite to remove the catalyst.
 - Concentrate the filtrate to obtain the product.
 - Recrystallize the product from water.
- Yield: This method yields a white solid (530 mg, 66%) which is an inseparable 85:15 mixture of 5,6-dihydro-5-fluorouracil and 5,6-dihydrouracil, as determined by 1H NMR integration[1][4].

Synthesis via Protected Intermediates

A more practical and higher-purity synthesis involves the use of protecting groups followed by reduction.

Experimental Protocol:

- Step 1: Protection of 5-Fluorouracil
 - The amide nitrogens of 5-FU are protected with p-methoxybenzyl (PMB) groups to improve solubility and prevent side reactions.
- Step 2: Reduction with L-Selectride



- The protected 5-FU is then reduced using L-Selectride (lithium tri-sec-butylborohydride).
- Step 3: Deprotection
 - The protecting groups are removed to yield 5,6-Dihydro-5-fluorouracil.
- Detailed procedure for a similar synthesis starting from 1,3-Bis-(4-methoxybenzyl)-5,6-dihydro-5-fluorouracil:
 - Dissolve 1,3-Bis-(4-methoxybenzyl)-5,6-dihydro-5-fluorouracil (1.26 g, 3.39 mmol) in acetonitrile (20 mL).
 - Add ceric ammonium nitrate (7.43 g, 13.55 mmol) followed by water (7 mL).
 - Stir the reaction at room temperature for 3 hours until completion is confirmed by TLC analysis (2:1 EtOAc/hexanes).
 - Evaporate the solvent.
 - Redissolve the resulting solid in water (20 mL) and wash with chloroform (3 x 50 mL).
 - Continuously extract the aqueous layer with ethyl acetate for 36 hours using a liquid-liquid continuous extractor.
 - Evaporate the ethyl acetate.
 - Recrystallize the product from ethanol to isolate 5,6-Dihydro-5-fluorouracil as a white solid (140 mg, 31%)[1].

Spectroscopic Characterization

The structure of **5,6-Dihydro-5-fluorouracil** has been confirmed by various spectroscopic methods.



Spectroscopic Data	
¹ H NMR (500 MHz, DMF-d7)	δ: 10.49 (br. s, 1H), 7.71 (br. s, 1H), 5.26 (ddd, J = 47.2, 7.7, 5.1 Hz, 1H), 3.79 (dddd, J = 20.9, 13.1, 5.0, 3.1 Hz, 1H), 3.60 (dddd, J = 12.8, 12.7, 7.7, 2.4 Hz, 1H)[1]
¹³ C NMR (125 MHz, DMF-d7)	δ: 168.2 (d, J = 20.2 Hz), 154.0, 84.5 (d, J = 178.7 Hz), 42.1 (d, J = 25.2 Hz)[1]
HRMS (ESI+)	Calculated for C4H6FN2O2 [M+H]+: 133.0413, Found: 133.0420[1]

Biological Activity and Mechanism of Action

Role as a Metabolite of 5-Fluorouracil

The primary biological relevance of **5,6-Dihydro-5-fluorouracil** is its role as the main catabolite of 5-fluorouracil. The conversion of 5-FU to 5-DHFU is catalyzed by dihydropyrimidine dehydrogenase (DPD) and is the rate-limiting step in 5-FU catabolism[1][6]. This metabolic inactivation is essential for preventing the accumulation of toxic levels of 5-FU in the body[1].

Catabolic pathway of 5-Fluorouracil.

Independent Biological Activity

While 5-DHFU is significantly less cytotoxic than its parent compound, it is not entirely inert.

- Cytotoxicity: 5,6-Dihydro-5-fluorouracil has demonstrated cytotoxic activity against HaCaT keratinocytes with an IC50 of 13.5 μM[7][10].
- Antitumor Activity: In a rat colon cancer model, intravenous administration of 5,6-Dihydro-5-fluorouracil (90 mg/kg/wk) in combination with 5-fluorouracil and the DPD inhibitor eniluracil was shown to slow tumor growth[7][10].

Enzymatic Kinetics



A study on the biologically active (R)-isomer of 5-DHFU revealed the following kinetic parameters for its interaction with key metabolic enzymes:

Enzyme	Substrate	Km (μM)	kcat (s ⁻¹)	kcat/Km (M ⁻¹ s ⁻¹)
Dihydropyrimidin e Dehydrogenase (DPDase)	(R)-5-fluoro-5,6- dihydrouracil	210	0.026	124
Dihydropyrimidin e Dehydrogenase (DPDase)	5-Fluorouracil (reduction)	0.70	3	4.29 x 10 ⁶
Dihydropyrimidin e Aminohydrolase (DPHase)	(R)-5-fluoro-5,6- dihydrouracil	130	126	9.69 x 10 ⁵

These data indicate that DPDase catalyzes the reduction of 5-FU much more efficiently than the oxidation of (R)-5-DHFU[11]. Conversely, (R)-5-DHFU is a very efficient substrate for hydrolysis by DPHase[11].

Conclusion

5,6-Dihydro-5-fluorouracil is a crucial molecule in the pharmacology of 5-fluorouracil. Its discovery as the primary catabolite of 5-FU was a significant step in understanding the drug's metabolism and toxicity. While possessing substantially lower cytotoxicity than its parent compound, 5-DHFU is not biologically inert and exhibits some level of antitumor activity. The synthesis of pure 5-DHFU is essential for further research into its biological effects and for its use as a reference standard in pharmacokinetic studies of 5-FU. This technical guide has provided a comprehensive overview of the discovery, synthesis, properties, and biological role of **5,6-Dihydro-5-fluorouracil**, serving as a valuable resource for researchers and professionals in the field of drug development and cancer therapy.



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